![molecular formula C17H21NO3 B5377164 N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide](/img/structure/B5377164.png)
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. Etoricoxib is a COX-2 selective inhibitor, which means that it selectively inhibits the COX-2 enzyme and reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever.
作用機序
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. By inhibiting COX-2, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and physiological effects:
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide also reduces the production of reactive oxygen species (ROS), which are involved in the development of various diseases such as cancer and cardiovascular disease. Additionally, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide has been shown to have anti-angiogenic effects, which means that it inhibits the growth of new blood vessels that are necessary for the growth and spread of tumors.
実験室実験の利点と制限
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it does not affect the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This makes N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide less likely to cause gastrointestinal side effects than non-selective COX inhibitors such as aspirin and ibuprofen. Additionally, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide has been shown to have a longer half-life than other COX-2 inhibitors, which means that it can be administered less frequently.
However, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide also has some limitations for lab experiments. It is a relatively new drug, and its long-term safety and efficacy have not been fully established. Additionally, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide is not suitable for use in patients with a history of allergic reactions to NSAIDs or aspirin.
将来の方向性
There are several future directions for the study of N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide. One area of research is the potential use of N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide in the treatment of Alzheimer's disease. Studies have shown that COX-2 inhibitors such as N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide may have neuroprotective effects and may slow the progression of Alzheimer's disease.
Another area of research is the potential use of N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide in the treatment of cancer. Studies have shown that COX-2 inhibitors such as N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide may have anti-tumor effects and may inhibit the growth and spread of tumors.
Finally, there is ongoing research into the safety and efficacy of N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. Further studies are needed to fully establish the long-term safety and efficacy of N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide in these conditions.
合成法
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide is synthesized by a multi-step process involving the reaction of 2-(4-methylphenyl)-3-methyl-5-oxo-2-pyrrolidinecarboxylic acid with ethyl 2-chloro-2-(2-hydroxy-1-methylethyl)acetate to form the intermediate ethyl 2-(4-methylphenyl)-3-methyl-5-oxo-2-pyrrolidinecarboxylate. This intermediate is then reacted with furfurylamine to form the final product, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide.
科学的研究の応用
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide is also being studied for its potential use in the treatment of other conditions such as Alzheimer's disease, cancer, and cardiovascular disease.
特性
IUPAC Name |
N-ethyl-N-(1-hydroxypropan-2-yl)-5-methyl-2-phenylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-18(12(2)11-19)17(20)15-10-13(3)21-16(15)14-8-6-5-7-9-14/h5-10,12,19H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIRTIPSPTZYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CO)C(=O)C1=C(OC(=C1)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。